BenchChemオンラインストアへようこそ!

1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-phenylpiperazine

CNS drug discovery Blood-brain barrier permeability Lipophilicity optimization

This 4-carbonylpyrazole-piperazine derivative features an unsubstituted phenyl ring on the piperazine, distinguishing it from 4-fluorophenyl or benzyl analogs. It serves as an essential reference baseline for SAR studies on dopamine receptor subtypes, GPCRs, and kinases. With XLogP3 3.7 and TPSA 50.6 Ų, it occupies favorable CNS drug-like space. Procure this specific scaffold to eliminate pre-existing substituent bias and enable systematic exploration of steric and electronic requirements for target engagement in hit-to-lead campaigns.

Molecular Formula C22H23FN4O2
Molecular Weight 394.45
CAS No. 1170074-88-0
Cat. No. B2528746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-phenylpiperazine
CAS1170074-88-0
Molecular FormulaC22H23FN4O2
Molecular Weight394.45
Structural Identifiers
SMILESCCOC1=CN(N=C1C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)F
InChIInChI=1S/C22H23FN4O2/c1-2-29-20-16-27(19-10-8-17(23)9-11-19)24-21(20)22(28)26-14-12-25(13-15-26)18-6-4-3-5-7-18/h3-11,16H,2,12-15H2,1H3
InChIKeyFBZJAWAMAAGBAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-Ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-phenylpiperazine: A Structurally Distinct Pyrazole-Piperazine for CNS-Targeted and Kinase-Focused Screening Libraries


1-[4-Ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-phenylpiperazine (CAS 1170074-88-0) is a synthetic small molecule belonging to the class of 4-carbonylpyrazole-piperazine derivatives. Its structure features a 4-ethoxy-1-(4-fluorophenyl)pyrazole core linked to a 4-phenylpiperazine moiety via a carbonyl bridge [1]. PubChem-computed physicochemical properties (MW 394.4 g/mol, XLogP3 3.7, TPSA 50.6 Ų) position it within favorable drug-like space, while its specific substitution pattern—particularly the unsubstituted phenyl on the piperazine—distinguishes it from closely related analogs in this compound family [1]. This compound is listed within chemical screening collections, making it a candidate for high-throughput screening campaigns focused on GPCRs, kinases, or CNS targets where the pyrazole-piperazine scaffold has shown historical relevance [2][3].

Why 1-[4-Ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-phenylpiperazine Cannot Be Replaced by a Close Analog Without Functional Validation


Within the aryl/heteroarylcarbonylpiperazine family, small variations in the piperazine N-substituent—such as replacing the phenyl group with 4-fluorophenyl, benzyl, or methyl—can profoundly alter biological target engagement and physicochemical behavior. Patent landscape analyses and focused library studies demonstrate that identical pyrazole-carbonyl cores bearing different piperazine substituents exhibit divergent dopamine receptor subtype selectivity profiles [1][2]. Furthermore, substituent modifications directly affect XLogP3 and TPSA, key determinants of blood-brain barrier permeability and off-target liability. Selecting a generic analog without explicit comparative binding or functional data therefore introduces significant risk of target miss or altered in vivo disposition, undermining SAR studies and hit-to-lead progression [3].

Head-to-Head Physicochemical and Structural Differentiation of 1-[4-Ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-phenylpiperazine Against Closest Analogs


XLogP3 and TPSA Comparison Against the 4-(4-Fluorophenyl)piperazine Analog for CNS Drug-Likeness Profiling

The target compound (CAS 1170074-88-0) exhibits a PubChem-computed XLogP3 of 3.7 and TPSA of 50.6 Ų. The closest direct analog, 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-(4-fluorophenyl)piperazine (CAS 1170515-65-7), introduces an additional fluorine atom on the piperazine phenyl ring, resulting in an XLogP3 of 3.8 and identical TPSA of 50.6 Ų [1][2]. While the TPSA remains identical, the small ΔXLogP3 (+0.1) and the presence of the second fluorine atom can alter hydrogen bonding interactions and metabolic stability, which are critical for CNS target engagement optimization. In the context of structure–activity relationship development, the unsubstituted phenylpiperazine of 1170074-88-0 provides a cleaner baseline scaffold for sequential substitution compared to the pre-fluorinated analog [2][3].

CNS drug discovery Blood-brain barrier permeability Lipophilicity optimization

Hydrogen Bond Acceptor Count and Rotatable Bond Comparison Against the 4-Benzylpiperazine Analog for Molecular Flexibility Assessment

The target compound (CAS 1170074-88-0) has 5 hydrogen bond acceptor (HBA) sites and 5 rotatable bonds. In contrast, the benzyl analog, 1-benzyl-4-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperazine (CAS 1171153-71-1), introduces an additional methylene spacer between the piperazine and the phenyl ring, increasing the rotatable bond count to 6 while maintaining 5 HBA sites [1][2]. The additional rotatable bond increases molecular flexibility and conformational entropy, which can reduce binding affinity due to entropic penalties. The target compound’s lower flexibility may translate to higher binding efficiency for rigid binding pockets, making it preferentially suited for targets requiring conformational constraint [3].

Molecular flexibility Pharmacokinetics Oral bioavailability

Molecular Weight and Heavy Atom Count Differentiation Against the Piperidine Analog for Compound Library Design

The target compound (MW 394.4 g/mol, 29 heavy atoms) differs substantially from its piperidine counterpart, 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine (CAS 1019096-55-9, MW 317.36 g/mol, 23 heavy atoms), which lacks the N-phenyl substituent and uses a piperidine ring instead of piperazine [1][2]. The higher heavy atom count and molecular weight of 1170074-88-0 place it in a distinct chemical space, more aligned with lead-like or drug-like libraries, while the piperidine analog is closer to fragment-like space. The presence of the second nitrogen atom in the piperazine ring also provides an additional hydrogen bond acceptor site, potentially enabling additional target interactions not achievable with the piperidine scaffold [3].

Fragment-based drug discovery Lead-like properties Molecular complexity

Hydrogen Bond Donor Absence and Permeability Advantage Compared to 5-Chloro-2-methylphenyl Analog

The target compound has zero hydrogen bond donors (HBD = 0), a favorable attribute for membrane permeability. The 5-chloro-2-methylphenyl analog, 1-(5-chloro-2-methylphenyl)-4-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperazine (CAS 1209150-00-4), also has HBD = 0 but differs in the substitution pattern of the phenyl ring on the piperazine [1][2]. While both compounds lack HBD groups, the chloro-methyl substitution introduces steric bulk and alters the electronic distribution of the phenyl ring, which may differentially affect π-π stacking interactions with aromatic residues in target binding sites. The unsubstituted phenyl of 1170074-88-0 offers a simpler aromatic interaction profile, reducing the risk of steric clashes and enabling more predictable binding mode analysis [3].

Membrane permeability Oral absorption CNS penetration

Optimal Use Cases for Procuring 1-[4-Ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-phenylpiperazine Based on Physicochemical Differentiation Evidence


CNS Drug Discovery Hit-to-Lead Optimization

As a compound with XLogP3 3.7 and TPSA 50.6 Ų, 1170074-88-0 resides within the desirable CNS drug-like property space. When expanding on initial hit compounds from pyrazole-piperazine libraries targeting dopamine receptors, this compound serves as an ideal intermediate-scaffold control. Researchers can systematically introduce substituents to the phenyl ring and monitor changes in lipophilicity and target engagement, using the unsubstituted phenyl of 1170074-88-0 as a reference baseline [1].

Kinase Inhibitor Selectivity Profiling

Given the documented role of aryl/heteroarylcarbonylpiperazines in inhibiting tubulin polymerization and protein kinases, 1170074-88-0 can be employed as a core scaffold in focused kinase inhibitor libraries. Its zero HBD count and moderate TPSA suggest good cell permeability, making it suitable for cellular kinase selectivity panels where intracellular target access is critical. Comparing its activity profile with the 4-(4-fluorophenyl)piperazine analog (CAS 1170515-65-7) can reveal the contribution of the second fluorine atom to kinase selectivity [1][2][3].

Structure-Based Design of D3/D4 Dopamine Receptor Antagonists

Published studies on pyrazole-constrained piperazine libraries have demonstrated that specific N-substituents on the piperazine ring influence dopamine receptor subtype selectivity. The unsubstituted phenyl group of 1170074-88-0 provides a minimal aromatic interaction surface, allowing medicinal chemists to explore the steric and electronic requirements of the D3 and D4 receptor binding pockets without pre-existing substituent bias. This compound can serve as a starting point for fragment-based or structure-guided optimization campaigns targeting these CNS receptors [2].

Physicochemical Property-Driven Compound Library Procurement

For organizations building diversity-oriented screening collections, 1170074-88-0 offers a distinct combination of properties—moderate MW, balanced XLogP3, and TPSA—that fill a specific niche relative to its analogs. Its procurement alongside the 4-benzyl analog (MW 408.5, higher flexibility) and the piperidine analog (MW 317.4, lower complexity) ensures coverage of a broader chemical space within the pyrazole-carbonyl scaffold series, enhancing the probability of identifying novel hit matter across multiple target classes [1].

Quote Request

Request a Quote for 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-phenylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.